N-(1-(furan-2-yl)propan-2-yl)isobutyramide

Description

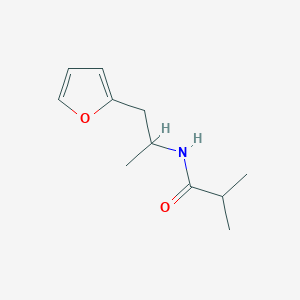

N-(1-(furan-2-yl)propan-2-yl)isobutyramide is an isobutyramide derivative with a branched alkyl chain substituted by a furan-2-yl group. Its IUPAC name reflects the propan-2-yl backbone, where the central carbon is bonded to a furan-2-yl moiety and a methyl group (CH(CH3)(CH2-furan-2-yl)). The isobutyramide group (CH(CH3)2CONH-) is attached to the nitrogen atom.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C11H17NO2/c1-8(2)11(13)12-9(3)7-10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13) |

InChI Key |

CCPPPGQEMKGSSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(C)CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)isobutyramide typically involves the following steps:

Formation of the Furan-2-yl Propyl Intermediate: The initial step involves the preparation of 1-(furan-2-yl)propan-2-ol through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101.

Amidation Reaction: The intermediate 1-(furan-2-yl)propan-2-ol is then reacted with isobutyric acid or its derivatives under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of biocatalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohol or amine derivatives.

Substitution: Substituted furan derivatives.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)isobutyramide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.

Industry: Used in the production of fine chemicals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Isobutyramide Derivatives

The most structurally analogous compound identified is 4-fluoroisobutyrylfentanyl (4F-iBF) . While both share the isobutyramide core, their substituents differ significantly:

Key Differences :

- Pharmacology : 4F-iBF’s piperidine-phenethyl moiety enables opioid receptor binding, whereas the furan-alkyl substituent in the target compound likely precludes such activity.

- Polarity : The furan group (electron-rich oxygen) may enhance solubility in polar solvents compared to 4F-iBF’s fluorophenyl group, which is more lipophilic.

Furan-Containing Amides

Compounds like N-(furan-2-ylmethyl)isobutyramide (lacking the propan-2-yl branch) highlight the role of furan positioning. The target compound’s branched alkyl chain may sterically hinder hydrogen bonding or alter metabolic stability compared to linear analogs.

Hydrogen Bonding and Crystallography

The furan oxygen in this compound can act as a hydrogen bond acceptor, influencing crystal packing and stability. In contrast, 4F-iBF’s fluorophenyl group participates weakly in H-bonding, relying on van der Waals interactions for crystallization. Tools like SHELXL could elucidate these structural differences through high-resolution crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.